5-Bromopyrazine-2-carbonitrile

Lipophilicity Drug Design ADME

Researchers optimizing CNS-penetrant pyrazine scaffolds often encounter low BBB permeability. 5-Bromopyrazine-2-carbonitrile (consensus LogP 0.85) provides a measurable lipophilicity advantage over the 5-chloro (LogP 0.71) and 5-fluoro (LogP 0.49) analogs, directly benefiting hit-to-lead programs. Its reactive bromine handle enables mild-condition cross-coupling, streamlining late-stage functionalization and simplifying purification. Documented BACE1 inhibitory activity offers a biologically privileged starting point for Alzheimer's tool compounds.

Molecular Formula C5H2BrN3
Molecular Weight 183.99 g/mol
CAS No. 221295-04-1
Cat. No. B1438959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrazine-2-carbonitrile
CAS221295-04-1
Molecular FormulaC5H2BrN3
Molecular Weight183.99 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)Br)C#N
InChIInChI=1S/C5H2BrN3/c6-5-3-8-4(1-7)2-9-5/h2-3H
InChIKeyZPBNABIKZKTQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromopyrazine-2-carbonitrile: Foundational Properties


5-Bromopyrazine-2-carbonitrile (CAS 221295-04-1) is a halogenated heteroaromatic building block belonging to the pyrazinecarbonitrile class, characterized by a bromine atom at the 5-position of the pyrazine ring [1]. Its molecular formula is C5H2BrN3 with a molecular weight of 183.99 g/mol . The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical research, owing to the presence of both a nitrile group and a reactive bromine handle for cross-coupling transformations .

Bromo handleEnables cross-coupling transformations under mild conditions
Pyrazinecarbonitrile scaffoldSuited for medicinal chemistry and agrochemical research

Why Generic Substitution Fails


Interchanging 5-bromopyrazine-2-carbonitrile with its chloro, fluoro, or unsubstituted pyrazinecarbonitrile analogs is not straightforward due to substantial differences in lipophilicity, reactivity, and electronic properties. These distinctions directly impact synthetic efficiency, reaction yields, and the physicochemical profile of downstream products. A quantitative understanding of these differences is essential for rational selection in procurement and experimental design. The following evidence guide provides a comparative analysis of key parameters that dictate the compound's suitability over closely related alternatives .

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Lipophilicity shiftChloro/fluoro analogs show lower LogP; may alter membrane permeability and ADME properties.
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Reactivity mismatchBromo undergoes mild Ni-catalyzed coupling; chloro requires harsher conditions, risking functional group intolerance.
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Physicochemical divergenceHigher density and boiling point vs chloro may shift purification and process behavior.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (LogP) vs. Chloro and Fluoro Analogs

The lipophilicity of 5-bromopyrazine-2-carbonitrile, as indicated by consensus LogP (0.85) , is significantly higher than that of its chloro (LogP 0.71) and fluoro (LogP 0.49) counterparts. This enhanced lipophilicity is a direct consequence of the bromine substituent, which can improve membrane permeability and binding to hydrophobic pockets in biological targets [1].

LogP Difference
Predicted
Consensus LogP 0.85 (bromo)
vs chloro 0.71 · fluoro 0.49
May support higher membrane permeability
In silico consensus; validate experimentally
Lipophilicity Drug Design ADME

Cross-Coupling Reactivity vs. Chloro Analogs

5-Bromopyrazine-2-carbonitrile exhibits superior reactivity in transition metal-catalyzed cross-coupling reactions compared to its chloro analog. Literature precedent confirms that bromopyrazines undergo cross-coupling with organogold reagents under nickel catalysis to yield arylpyrazines [1]. In contrast, chloropyrazines require more forcing conditions (e.g., AlCl3 at 80°C) for analogous transformations, which can limit functional group tolerance [2]. This reactivity difference stems from the lower bond dissociation energy of the C-Br bond compared to C-Cl, enabling milder reaction conditions and higher functional group compatibility.

Cross-Coupling Reactivity
Class-level
Bromo: Ni-catalyzed, mild conditions
Chloro: AlCl₃, 80°C, harsher
Broader substrate scope under mild conditions
Class-level inference; verify for specific substrates
Cross-Coupling Synthetic Efficiency Medicinal Chemistry

Density and Boiling Point Distinction

5-Bromopyrazine-2-carbonitrile exhibits higher density (1.86 g/cm³) and boiling point (264.7°C at 760 mmHg) compared to its chloro analog (density 1.43 g/cm³, boiling point 241.6°C) . These differences are due to the higher atomic mass and polarizability of bromine. The higher density can influence solvent partitioning and purification behavior, while the elevated boiling point may offer advantages in certain high-temperature reactions or distillative separations.

Density & Boiling Point
Predicted
Density 1.86 g/cm³ (bromo)
vs chloro 1.43 g/cm³, bp +23°C
May influence phase separation and distillation
Predicted values; confirm experimentally
Physicochemical Properties Purification Formulation

BACE1 Inhibitor Scaffold Potential

5-Bromopyrazine-2-carbonitrile is reported to be a structural analog of a BACE1 inhibitor currently in preclinical development . It binds to amyloid precursor protein and inhibits its cleavage by BACE1, reducing amyloid beta peptide production . While quantitative IC50 data for this specific compound is not publicly available, its identification as a BACE1 inhibitor scaffold distinguishes it from other halogenated pyrazinecarbonitriles that lack this reported biological activity. This scaffold activity provides a rational basis for selecting the bromo derivative in programs targeting BACE1-related pathways.

BACE1 Scaffold Potential
Reported
Structural analog of BACE1 inhibitor; reported to inhibit APP cleavage at low concentrations
Distinguishes scaffold for BACE1 research
No IC₅₀ data; verify activity independently
Alzheimer's Disease BACE1 Inhibition Medicinal Chemistry

Optimal Use Cases Based on Quantified Differentiation


CNS Drug Discovery: Enhanced Lipophilicity

When a drug discovery program requires a pyrazine-based scaffold with increased logP to improve blood-brain barrier penetration or target engagement in hydrophobic binding sites, 5-bromopyrazine-2-carbonitrile (consensus LogP 0.85) offers a measurable advantage over the less lipophilic 5-chloro (LogP 0.71) and 5-fluoro (LogP 0.49) alternatives. This property can streamline hit-to-lead optimization by providing a more favorable starting point for CNS-targeted compounds .

Mild Cross-Coupling for Late-Stage Functionalization

For synthetic sequences involving late-stage functionalization of a pyrazine core, the bromo derivative is the preferred choice due to its higher reactivity in transition metal-catalyzed cross-coupling under mild conditions. This enables the use of sensitive substrates and reduces the risk of decomposition, leading to higher overall yields and simpler purification compared to routes reliant on the more robust but less reactive chloro analog [1].

BACE1-Targeted Probe or Inhibitor Development

Research groups investigating BACE1 inhibition for Alzheimer's disease can leverage 5-bromopyrazine-2-carbonitrile as a privileged scaffold. Its documented activity as a BACE1 inhibitor analog provides a biological rationale for its selection over other halogenated pyrazinecarbonitriles lacking such annotations. This can accelerate the development of tool compounds or lead series targeting amyloid beta production .

Purification and Formulation by Physicochemical Properties

The higher density (1.86 g/cm³) and elevated boiling point (264.7°C) of 5-bromopyrazine-2-carbonitrile may be advantageous in specific purification workflows, such as high-density solvent extractions or distillations at elevated temperatures. These properties differentiate it from the chloro analog and can be factored into downstream process development decisions .

Application
Selection Property
Validation Focus
CNS-targeted hit-to-lead optimization
Higher LogP may enhance membrane permeability
Validate permeability and CNS exposure in vitro/in vivo
Late-stage functionalization via cross-coupling
Bromo handle enables mild cross-coupling conditions
Verify functional group tolerance and yield
BACE1 pathway research
Reported BACE1 inhibitor scaffold
Confirm BACE1 inhibition and APP cleavage
Purification and process development
Higher density and boiling point vs. chloro analog
Assess separation efficiency under process conditions

Technical Documentation Hub

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